molecular formula C7H11NO2 B009857 N-cyclopropyl-3-oxobutanamide CAS No. 110262-87-8

N-cyclopropyl-3-oxobutanamide

Cat. No. B009857
Key on ui cas rn: 110262-87-8
M. Wt: 141.17 g/mol
InChI Key: QIBMEWOWPWEBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04874773

Procedure details

Cyclopropylamine (42.2 g, 0.74 mole) is dissolved in chloroform (300 ml) and thereto is added dropwise diketene (62.1 g, 0.74 mole) over a period of 1-1.5 hour with stirring in an ice bath. After the addition, the mixture is stirred at 40° C. for one hour, and the solvent is distilled off under reduced pressure, and the residue is recrystallized from benzene-n-hexane to give the title compound (83.4 g, yield 80%) as colorless needles, m.p. 65°-66° C.
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
62.1 g
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[CH2:5]=[C:6]1[O:10][C:8](=[O:9])[CH2:7]1>C(Cl)(Cl)Cl>[CH:1]1([NH:4][C:8](=[O:9])[CH2:7][C:6]([CH3:5])=[O:10])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
42.2 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
62.1 g
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Stirring
Type
CUSTOM
Details
with stirring in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred at 40° C. for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from benzene-n-hexane

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC(CC(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 83.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.